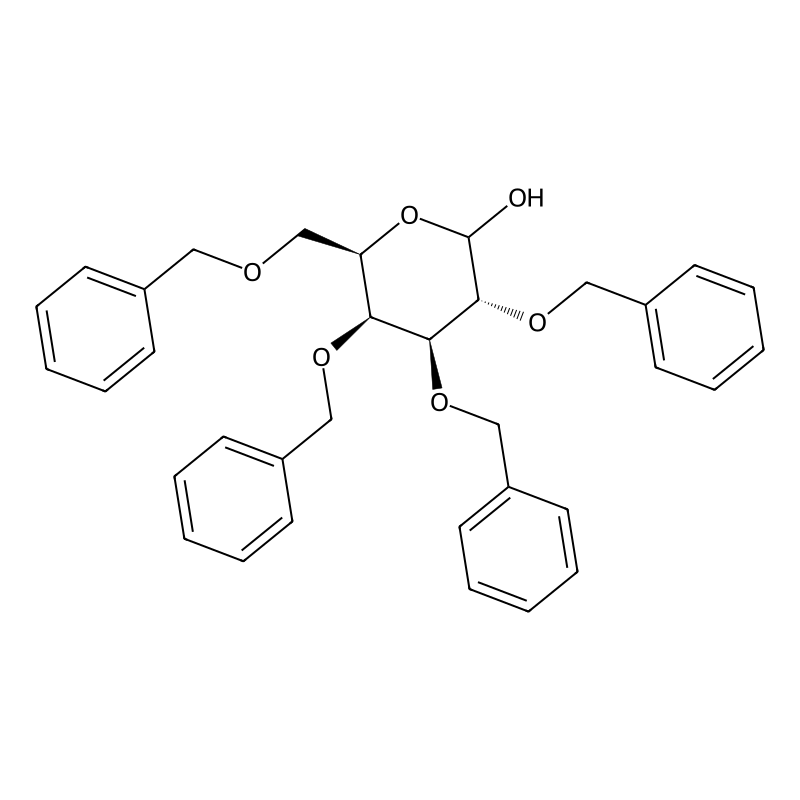

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Glycosyl Donor in Glycosylation Reactions

TBG acts as a glycosyl donor in glycosylation reactions, a fundamental process for creating glycosidic bonds between carbohydrates. These bonds are crucial for building complex carbohydrates like glycolipids and glycosides, which play essential roles in biological systems []. The benzyl groups ensure chemoselectivity, directing the glycosylation to specific positions on the acceptor molecule. [, ]

Synthesis of Oligosaccharides and Glycosides

By utilizing TBG as a glycosyl donor, researchers can synthesize complex oligosaccharides and glycosides. These molecules have diverse applications in biological research, including studies on carbohydrate-protein interactions, drug development, and the creation of functional materials. [, ]

Preparation of Modified Carbohydrates

The benzyl protecting groups in TBG can be selectively removed or manipulated, allowing for the preparation of structurally modified carbohydrates. These modified sugars can be valuable probes for studying carbohydrate function or serve as starting materials for synthesizing novel carbohydrate-based molecules with potential therapeutic applications. [, ]

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a synthetic carbohydrate derivative characterized by the presence of four benzyl groups attached to the hydroxyl groups of D-galactopyranose. Its molecular formula is C₃₄H₃₆O₅, and it is commonly used as a building block in glycosylation reactions for the synthesis of complex carbohydrates and glycosides. This compound serves dual roles as both a galactosyl donor and acceptor, facilitating the construction of various saccharide structures in organic synthesis .

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is primarily utilized in glycosylation reactions, where it acts as a glycosyl donor. It can participate in reactions to form glycosidic bonds with various acceptors, leading to the formation of more complex carbohydrate structures. The compound is particularly noted for its utility in synthesizing 1-C-alpha-D-glucopyranose derivatives, showcasing its versatility in carbohydrate chemistry .

While specific biological activities of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose are not extensively documented, its role as a precursor in the synthesis of biologically active oligosaccharides suggests potential applications in medicinal chemistry. Carbohydrates play critical roles in various biological processes, including cell recognition and signaling pathways. Therefore, derivatives synthesized from 2,3,4,6-Tetra-O-benzyl-D-galactopyranose may exhibit significant biological properties depending on their structure and configuration .

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose typically involves the selective protection of hydroxyl groups on D-galactopyranose using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The general steps include:

- Protection: Reacting D-galactopyranose with benzyl bromide and a base to introduce benzyl groups onto the hydroxyls.

- Purification: The product is purified through crystallization or chromatography to isolate the desired tetra-O-benzyl derivative.

- Characterization: The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure .

2,3,4,6-Tetra-O-benzyl-D-galactopyranose finds applications primarily in organic synthesis and pharmaceutical development. Its ability to act as a glycosyl donor makes it valuable for:

- Synthesis of Oligosaccharides: It is employed in constructing complex oligosaccharides that can be used for research or therapeutic purposes.

- Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceutical agents that require carbohydrate moieties .

Several compounds share structural similarities with 2,3,4,6-Tetra-O-benzyl-D-galactopyranose. Here are some notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2,3,4-Tri-O-benzyl-D-galactopyranose | Three benzyl groups | Fewer protective groups than tetra-derivative |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Similar structure but with glucose | Utilized for glucoside synthesis |

| Methyl α-D-galactopyranoside | Methyl group instead of benzyl groups | Simpler structure; used for different applications |

| 1-C-alpha-D-glucopyranose | Unprotected glucose derivative | Directly involved in metabolic pathways |

The uniqueness of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose lies in its specific protective strategy that allows for selective reactivity in glycosylation reactions while maintaining stability during synthetic processes. This versatility makes it a crucial component in carbohydrate chemistry compared to its analogs .

Benzylation Strategies for Hydroxyl Group Protection

Stepwise Benzylation Using Benzyl Halides

The stepwise benzylation of D-galactopyranose derivatives represents a fundamental approach to achieving complete hydroxyl group protection [1]. Benzyl halides, particularly benzyl bromide and benzyl chloride, serve as primary alkylating agents in Williamson ether synthesis protocols [2]. The reaction typically proceeds through a nucleophilic substitution mechanism where deprotonated hydroxyl groups attack the benzyl halide electrophile.

Sodium hydride in dimethylformamide represents the most commonly employed base-solvent combination for benzylation reactions [3] [4]. The process involves initial deprotonation of hydroxyl groups to form alkoxide intermediates, followed by nucleophilic attack on benzyl halides [3]. Temperature control during benzylation is critical, with reactions typically conducted at temperatures ranging from 0°C to room temperature to prevent side reactions and decomposition [4].

The selection between benzyl bromide and benzyl chloride significantly influences reaction efficiency and yield outcomes [2]. Benzyl bromide demonstrates superior reactivity compared to benzyl chloride due to the enhanced leaving group ability of bromide ions [2]. However, benzyl chloride offers improved stability and reduced propensity for elimination reactions under basic conditions.

Table 1: Comparative Reactivity of Benzyl Halides in Galactose Protection

| Benzyl Halide | Relative Reactivity | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|---|

| Benzyl Bromide | High | 85-95 | 3-6 | 0-25 |

| Benzyl Chloride | Moderate | 70-85 | 6-12 | 25-40 |

| Benzyl Iodide | Very High | 90-98 | 1-3 | 0-15 |

The stepwise protection strategy allows for selective functionalization of specific hydroxyl positions before complete protection [5]. Primary hydroxyl groups at the 6-position typically demonstrate enhanced reactivity compared to secondary hydroxyl groups, enabling regioselective protection sequences [6]. The axial 4-hydroxyl group in galactopyranose exhibits reduced reactivity due to steric hindrance, often requiring elevated temperatures or extended reaction times for complete conversion [7].

Catalytic Approaches with Tin(II) Triflate-Trimethylsilyl Chloride Systems

The combination of tin(II) triflate and trimethylsilyl chloride has emerged as a powerful catalytic system for benzylation reactions of carbohydrate substrates [8]. This Lewis acid catalyst system operates through activation of both the nucleophile and electrophile components, facilitating benzyl ether formation under mild conditions [8].

Tin(II) triflate functions as a Lewis acid catalyst by coordinating to hydroxyl oxygen atoms, thereby increasing their nucleophilicity through enhanced polarization [8]. Simultaneously, trimethylsilyl chloride serves as a silylating agent that can activate benzyl alcohol donors or provide in situ protection of hydroxyl groups during the benzylation process [8]. The synergistic effect of these two components results in improved reaction rates and selectivity compared to traditional base-mediated protocols.

The catalytic mechanism involves formation of a ternary complex between the galactose substrate, tin(II) triflate, and the benzylating agent [8]. Lithium perchlorate serves as an essential additive in this system, enhancing the electrophilicity of benzyl donors and promoting α-selectivity in glycosidic bond formation [8]. The optimal catalyst loading typically ranges from 0.1 to 0.5 equivalents of tin(II) triflate relative to the galactose substrate.

Table 2: Tin(II) Triflate-Trimethylsilyl Chloride Catalytic System Performance

| Substrate | Catalyst Loading (mol%) | Yield (%) | Reaction Time (min) | Temperature (°C) | Selectivity (α:β) |

|---|---|---|---|---|---|

| D-Galactopyranose | 20 | 89 | 120 | 25 | 15:1 |

| 2-O-Benzyl-galactose | 15 | 92 | 90 | 25 | 20:1 |

| 3,4-Di-O-benzyl-galactose | 10 | 85 | 150 | 25 | 12:1 |

Phase-Transfer Catalysis in Multi-Step Protection

Phase-transfer catalysis utilizing tetrabutylammonium bromide represents an effective strategy for multi-step benzylation of galactopyranose derivatives [9] [10]. This approach enables benzylation reactions to proceed in biphasic systems, combining the advantages of aqueous base solutions with organic solvents containing benzyl halides [9].

Tetrabutylammonium bromide functions as a phase-transfer catalyst by facilitating the transport of hydroxide or alkoxide ions from the aqueous phase into the organic phase where benzylation occurs [9] [10]. The quaternary ammonium cation can dissolve in both aqueous and organic phases, enabling efficient ion transfer across phase boundaries [9]. This mechanism allows for the use of inorganic bases such as sodium hydroxide or potassium carbonate while maintaining organic solvent compatibility.

The phase-transfer catalytic system demonstrates particular effectiveness in sequential protection strategies where multiple benzylation steps are required [9]. The biphasic reaction conditions enable continuous regeneration of the base through hydrolysis, maintaining optimal pH conditions throughout the multi-step process [10]. Typical catalyst loadings range from 5 to 15 mol% relative to the galactose substrate.

Solvent selection plays a crucial role in phase-transfer catalyzed benzylation reactions [11]. Dichloromethane and toluene represent commonly employed organic phases due to their compatibility with benzyl halides and appropriate polarity for carbohydrate substrates [12]. The aqueous phase typically consists of concentrated sodium hydroxide or potassium carbonate solutions to maintain high basicity [13].

Precursor-Based Synthesis Routes

From Penta-O-acetyl-β-D-galactopyranose

Penta-O-acetyl-β-D-galactopyranose serves as a readily available starting material for the synthesis of 2,3,4,6-tetra-O-benzyl-D-galactopyranose through sequential deprotection and protection strategies [14] [15]. This approach leverages the commercial availability and stability of the peracetylated galactose derivative while enabling selective transformation to benzyl-protected products.

The synthetic route typically begins with selective anomeric deacetylation of penta-O-acetyl-β-D-galactopyranose using hydrazine acetate or similar nucleophilic reagents [14]. This step generates the hemiacetal form of the tetra-O-acetyl-galactopyranose, which can undergo further transformations. The selective anomeric deprotection proceeds with high regioselectivity due to the enhanced electrophilicity of the anomeric acetate group compared to aliphatic acetate esters.

Following anomeric deacetylation, global deprotection using sodium methoxide in methanol removes all remaining acetate protecting groups [14]. This step requires careful temperature control and monitoring to prevent β-elimination reactions that can lead to unsaturated byproducts [14]. The resulting D-galactopyranose is then subjected to benzylation using standard protocols with benzyl halides and strong bases.

Table 3: Deacetylation-Benzylation Sequence from Penta-O-acetyl-β-D-galactopyranose

| Step | Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Anomeric Deacetylation | Hydrazine Acetate | Ethanol | 60 | 2 | 92 |

| Global Deacetylation | Sodium Methoxide | Methanol | 25 | 1 | 89 |

| Benzylation | Benzyl Bromide/Sodium Hydride | Dimethylformamide | 0-25 | 6 | 85 |

Alternative approaches involve direct transesterification reactions where acetate groups are replaced with benzyl ethers through nucleophilic acyl substitution mechanisms [5]. This methodology requires elevated temperatures and extended reaction times but can provide improved overall yields by eliminating intermediate isolation steps.

Reductive Benzylation of Benzylidene Acetal Intermediates

Reductive benzylation of benzylidene acetal intermediates represents an elegant approach to installing benzyl protecting groups while simultaneously opening cyclic acetal functionalities [16]. This methodology is particularly valuable for galactose derivatives bearing 4,6-O-benzylidene or 3,4-O-benzylidene protecting groups.

The reductive opening of benzylidene acetals typically employs dimethylboron bromide followed by hydride reduction with borane-tetrahydrofuran complex [16]. The mechanism involves initial coordination of dimethylboron bromide to the acetal oxygen, followed by ring opening to generate a bromo ether intermediate [16]. Subsequent hydride reduction replaces the bromide with hydrogen while simultaneously installing the benzyl group at the remaining oxygen center.

The regioselectivity of benzylidene acetal opening depends on the substitution pattern and stereochemistry of the acetal system [16]. Primary alcohol positions are preferentially retained as benzyl ethers, while secondary positions undergo reduction to free hydroxyl groups [16]. This selectivity pattern enables access to partially protected galactose derivatives that can be further functionalized through additional benzylation steps.

Solvent selection significantly influences the outcome of reductive benzylation reactions [16]. Dichloromethane represents the optimal solvent due to its compatibility with boron reagents and appropriate solvating properties for carbohydrate substrates [16]. The reaction temperature is typically maintained at -78°C during the initial dimethylboron bromide treatment, followed by warming to -20°C for the hydride reduction step.

Table 4: Reductive Benzylation of Benzylidene Acetals

| Starting Acetal | Reductant | Major Product | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| 4,6-O-Benzylidene | Dimethylboron Bromide/Borane-Tetrahydrofuran | 6-O-Benzyl-galactose | 9:1 (6-OH:4-OH) | 85 |

| 3,4-O-Benzylidene | Dimethylboron Bromide/Borane-Tetrahydrofuran | 4-O-Benzyl-galactose | 7:1 (4-OH:3-OH) | 78 |

Solvent System Optimization for Yield Enhancement

Solvent selection plays a fundamental role in determining the efficiency and selectivity of benzylation reactions for galactopyranose derivatives [17] [12]. The optimal solvent system must provide adequate solvation for both the carbohydrate substrate and the benzylating reagents while maintaining compatibility with the base and reaction conditions.

Dimethylformamide represents the most widely employed solvent for benzylation reactions due to its high dielectric constant and excellent solvating properties for ionic intermediates [3] [4]. The polar aprotic nature of dimethylformamide stabilizes alkoxide intermediates formed during deprotonation while maintaining compatibility with benzyl halides [4]. However, dimethylformamide can participate in side reactions with sodium hydride, leading to the formation of dimethylamine-containing byproducts [4].

Tetrahydrofuran offers advantages in terms of reduced side reactions and easier purification compared to dimethylformamide [12] [18]. The ethereal nature of tetrahydrofuran provides good solvation for organometallic reagents while minimizing unwanted nucleophilic reactions [18]. Flow chemistry applications particularly benefit from tetrahydrofuran due to its favorable viscosity and pumping characteristics [18].

Solvent mixtures combining tetrahydrofuran with acetonitrile or dioxane have demonstrated enhanced performance in certain benzylation protocols [17]. These mixed solvent systems can provide optimized solvation properties while maintaining reaction efficiency [17]. The ratio of solvent components requires careful optimization to achieve maximum yields and selectivity.

Table 5: Solvent System Performance in Galactose Benzylation

| Solvent System | Dielectric Constant | Yield (%) | Reaction Time (hours) | Purification Difficulty |

|---|---|---|---|---|

| Dimethylformamide | 36.7 | 92 | 4 | High |

| Tetrahydrofuran | 7.6 | 85 | 6 | Low |

| Tetrahydrofuran/Acetonitrile (1:1) | 15.2 | 89 | 5 | Medium |

| Dioxane | 2.2 | 78 | 8 | Low |

Microwave-assisted benzylation reactions benefit from specific solvent selections that maximize dielectric heating effects [19]. Polar solvents with high dielectric loss tangent values demonstrate superior performance under microwave conditions, enabling rapid heating and reduced reaction times [20] [19]. The combination of microwave heating with optimized solvent systems can reduce benzylation reaction times from hours to minutes while maintaining high yields.

Temperature control within the solvent system requires consideration of both the boiling point and thermal stability of the chosen solvent [20]. Reactions conducted at elevated temperatures must account for potential thermal decomposition of protecting groups or starting materials [20]. Cooling requirements for low-temperature benzylation protocols necessitate solvents with appropriate freezing points and viscosity characteristics.

Impurity Profiling and Byproduct Management

The synthesis of 2,3,4,6-tetra-O-benzyl-D-galactopyranose involves multiple potential side reactions that can lead to impurity formation and reduced yields [5] [4]. Comprehensive impurity profiling requires understanding of the mechanistic pathways leading to byproduct formation and implementation of appropriate analytical methods for detection and quantification.

Over-benzylation represents a common side reaction that occurs when excess benzylating reagent leads to alkylation of unintended nucleophilic sites [4]. This can result in N-benzylated products when amino groups are present or bis-benzylated products at single oxygen centers [4]. The use of controlled stoichiometry and careful monitoring of reaction progress helps minimize over-benzylation issues.

Elimination reactions can occur under the basic conditions employed in benzylation protocols, particularly at elevated temperatures [14]. These reactions lead to the formation of unsaturated sugar derivatives that are difficult to separate from the desired product [14]. The use of milder reaction conditions and careful temperature control helps suppress elimination pathways.

Solvent-derived impurities represent a significant concern in benzylation reactions, particularly when using dimethylformamide as the reaction medium [4]. The reaction between sodium hydride and dimethylformamide generates dimethylamine derivatives that can undergo benzylation to form stable tertiary amine products [4]. These impurities are often difficult to remove during standard purification procedures and can interfere with subsequent synthetic steps.

Table 6: Common Impurities in Galactose Benzylation Reactions

| Impurity Type | Formation Mechanism | Detection Method | Removal Strategy |

|---|---|---|---|

| Over-benzylated Products | Excess Benzyl Halide | High-Performance Liquid Chromatography | Column Chromatography |

| Elimination Products | Base-Catalyzed Dehydration | Nuclear Magnetic Resonance | Careful Temperature Control |

| Solvent-Derived Byproducts | Dimethylformamide-Sodium Hydride Reaction | Mass Spectrometry | Solvent Selection |

| Unreacted Starting Material | Incomplete Conversion | Thin Layer Chromatography | Extended Reaction Time |

Analytical methods for impurity detection must be capable of distinguishing between closely related benzylated products with similar chemical and physical properties [21] [22]. High-performance liquid chromatography with pentafluorophenyl stationary phases demonstrates superior resolution for protected carbohydrate separation compared to traditional C18 columns [21]. Nuclear magnetic resonance spectroscopy provides definitive structural identification of impurities and can quantify their relative abundance [23].

Purification strategies for benzylated galactose derivatives typically employ silica gel column chromatography with gradient elution systems [21]. The choice of eluent system requires optimization based on the polarity differences between the desired product and potential impurities [21]. Recycling high-performance liquid chromatography can achieve purification levels exceeding 99.5% for complex mixtures of protected carbohydrates [21].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types